N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide
Description
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide is a synthetic compound known for its potential applications in medicinal chemistry. It features a piperidine ring, a trifluoromethyl group, and a carbamothioyl linkage, which contribute to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C18H24F3N3OS |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C18H24F3N3OS/c1-2-3-7-16(25)23-17(26)22-14-12-13(18(19,20)21)8-9-15(14)24-10-5-4-6-11-24/h8-9,12H,2-7,10-11H2,1H3,(H2,22,23,25,26) |
InChI Key |
VBGVVZMTKCKDDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the trifluoromethyl group, and the final coupling with pentanamide. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide involves the inhibition of SRPKs, which play a critical role in regulating pre-mRNA splicing events through phosphorylation of splicing factors . By inhibiting SRPKs, the compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for leukemia and other cancers .
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340): This compound also inhibits SRPKs and has shown potential antileukemia effects.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide is unique due to its specific combination of a piperidine ring, trifluoromethyl group, and carbamothioyl linkage, which contribute to its distinct chemical and biological properties. Its ability to inhibit SRPKs and induce apoptosis in cancer cells sets it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
